molecular formula C19H13BrFNO B5085552 6-bromo-4-(2-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

6-bromo-4-(2-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Cat. No.: B5085552
M. Wt: 370.2 g/mol
InChI Key: VOLQBDBBOLCZKE-UHFFFAOYSA-N
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Description

6-Bromo-4-(2-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a synthetic organic compound belonging to the quinolinone family. This compound is characterized by its unique structure, which includes a bromine atom at the 6th position, a fluorophenyl group at the 4th position, and a dihydrobenzo[h]quinolin-2(1H)-one core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-(2-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroaniline and 2-bromo-1-naphthaldehyde.

    Formation of Schiff Base: The 2-fluoroaniline reacts with 2-bromo-1-naphthaldehyde under acidic conditions to form a Schiff base.

    Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst, such as a Lewis acid, to form the quinolinone core.

    Reduction: The resulting compound is then reduced using a reducing agent like sodium borohydride to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydrobenzo[h]quinolinone core, leading to the formation of quinolinone derivatives.

    Reduction: Reduction reactions can further modify the quinolinone core, potentially leading to the formation of tetrahydroquinolinone derivatives.

    Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often utilize bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.

Major Products

The major products formed from these reactions include various substituted quinolinone derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

6-Bromo-4-(2-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-cancer and anti-inflammatory properties.

    Biological Studies: The compound is used in biological assays to study its effects on cellular pathways and its potential as a lead compound in drug discovery.

    Chemical Biology: It serves as a tool compound in chemical biology to probe the function of specific proteins and enzymes.

    Material Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 6-bromo-4-(2-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-4-(2-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine.

    4-(2-Fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one: Lacks the bromine atom at the 6th position.

    6-Bromo-4-phenyl-3,4-dihydrobenzo[h]quinolin-2(1H)-one: Similar structure but without the fluorine atom on the phenyl ring.

Uniqueness

The presence of both bromine and fluorine atoms in 6-bromo-4-(2-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one imparts unique electronic and steric properties, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties.

Properties

IUPAC Name

6-bromo-4-(2-fluorophenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrFNO/c20-16-9-15-14(12-6-3-4-8-17(12)21)10-18(23)22-19(15)13-7-2-1-5-11(13)16/h1-9,14H,10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLQBDBBOLCZKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C3=CC=CC=C3C(=C2)Br)NC1=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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